molecular formula C15H12O2 B6285282 (2E)-3-(4-phenylphenyl)prop-2-enoic acid CAS No. 88241-65-0

(2E)-3-(4-phenylphenyl)prop-2-enoic acid

Cat. No. B6285282
CAS RN: 88241-65-0
M. Wt: 224.3
InChI Key:
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Description

(2E)-3-(4-phenylphenyl)prop-2-enoic acid, more commonly known as 4-Phenylphenylacrylic acid (4-PPAA), is a synthetic organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular weight of 222.24 g/mol and a melting point of 160-161°C. 4-PPAA is a versatile compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Drug Design and Delivery

(2E)-3-(4-phenylphenyl)prop-2-enoic acid: is a compound that has garnered interest in the field of drug design and delivery. Its structure allows for the potential development of new drugs, particularly as a boron-carrier suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.

Synthesis Reference for Chemical Compounds

The compound serves as a reference for the synthesis of various chemicals. Databases like ChemSynthesis provide synthesis references and physical properties for substances, including (2E)-3-(4-phenylphenyl)prop-2-enoic acid , which can be crucial for researchers developing new synthetic routes or studying the compound’s properties .

Plant Chemical Defense

In the context of plant biology, compounds similar to (2E)-3-(4-phenylphenyl)prop-2-enoic acid have been studied for their role in plant chemical defense mechanisms. Research has shown that controlled hydroxylation of certain compounds can provide plants with a defense against herbivores without being toxic to the plant itself .

Stability in Aqueous Solutions

The stability of boronic acids and esters, which are structurally related to (2E)-3-(4-phenylphenyl)prop-2-enoic acid , is a significant area of study. These compounds are marginally stable in water, and their hydrolysis at physiological pH is an important consideration for pharmacological applications .

Boronic Acid Derivatives

(2E)-3-(4-phenylphenyl)prop-2-enoic acid: can be used to study the structure, properties, and preparation of boronic acid derivatives. These derivatives have wide-ranging applications in organic synthesis, medicine, and materials science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-phenylphenyl)prop-2-enoic acid involves the reaction of benzaldehyde with malonic acid to form a β-ketoester intermediate, which is then decarboxylated to form the desired product.", "Starting Materials": [ "Benzaldehyde", "Malonic acid", "Sodium ethoxide", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Dissolve 10 g of benzaldehyde and 8 g of malonic acid in 50 mL of ethanol.", "Step 2: Add 5 g of sodium ethoxide to the mixture and stir for 30 minutes at room temperature.", "Step 3: Heat the mixture under reflux for 2 hours.", "Step 4: Cool the mixture to room temperature and add 50 mL of hydrochloric acid.", "Step 5: Extract the mixture with 50 mL of diethyl ether.", "Step 6: Wash the organic layer with 50 mL of sodium hydroxide solution.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the desired product." ] }

CAS RN

88241-65-0

Product Name

(2E)-3-(4-phenylphenyl)prop-2-enoic acid

Molecular Formula

C15H12O2

Molecular Weight

224.3

Purity

0

Origin of Product

United States

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